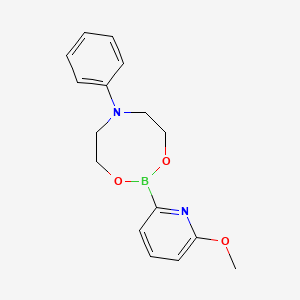![molecular formula C13H18N2O B1612707 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde CAS No. 859850-88-7](/img/structure/B1612707.png)
3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
Overview
Description
“3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde” is a chemical compound with the molecular formula C13H18N2O . It is used in laboratory chemicals . It can be useful in fragment-based development of inhibitors targeting mycobacterial tRNA modification .
Molecular Structure Analysis
The molecular weight of “3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde” is 218.3 g/mol . The InChI Key, which is a unique identifier for chemical substances, is DJJFKXUSAXIMLS-UHFFFAOYSA-N .Scientific Research Applications
Anticholinesterase Activity
- Scientific Field : Biochemistry
- Application Summary : This compound has been used in the synthesis of chromen-4-ones, which have been studied for their inhibitory activity against butyrylcholinesterase .
- Methods of Application : A procedure has been developed and optimized for the synthesis of these chromen-4-ones (as dihydrochlorides) by an unusual version of the Morita–Baylis–Hillman reaction .
- Results : A number of the title compounds with various substituents in the chromene fragment and their deamination products have been synthesized, and their inhibitory activity against butyrylcholinesterase has been studied .
Antifungal Activity
- Scientific Field : Pharmacology
- Application Summary : A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .
- Methods of Application : The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
- Results : The antitumor, antibacterial, and antifungal activity of the newly synthesized compounds was evaluated .
Antibacterial Activity
- Scientific Field : Microbiology
- Application Summary : The compound has been used in the synthesis of chrome-2-one derivatives, which have been studied for their antibacterial activity .
- Methods of Application : The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) was performed .
- Results : The most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Mycobacterial tRNA Modification
- Scientific Field : Microbiology
- Application Summary : This compound can be useful in fragment-based development of inhibitors targeting mycobacterial tRNA modification .
- Methods of Application : The compound is used in the synthesis of inhibitors that target the modification of tRNA in mycobacteria .
- Results : The application of this compound in the development of these inhibitors can potentially lead to new treatments for diseases caused by mycobacteria .
Alzheimer’s Disease Treatment
- Scientific Field : Neurology
- Application Summary : It can be useful in the synthesis of N-methylpiperazinyl flavones with therapeutic potential against Alzheimer’s disease .
- Methods of Application : The compound is used in the synthesis of flavones, a class of compounds known for their diverse biological activities .
- Results : The synthesized flavones have shown potential in the treatment of Alzheimer’s disease .
Synthesis of Substituted Aniline Products
- Scientific Field : Organic Chemistry
- Application Summary : This compound is an important organic building block to synthesize substituted aniline products .
- Methods of Application : The compound is used in the synthesis of various substituted aniline products .
- Results : The synthesized aniline products have shown potential in various chemical reactions .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin burns, eye damage, and could be harmful if swallowed . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .
Future Directions
The future directions of “3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde” could involve its use in the development of inhibitors targeting mycobacterial tRNA modification . It could also be useful in the synthesis of N-methylpiperazinyl flavones with therapeutic potential against Alzheimer’s disease .
properties
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-5-7-15(8-6-14)10-12-3-2-4-13(9-12)11-16/h2-4,9,11H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYYCUZQPBFXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594531 | |
| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | |
CAS RN |
859850-88-7 | |
| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



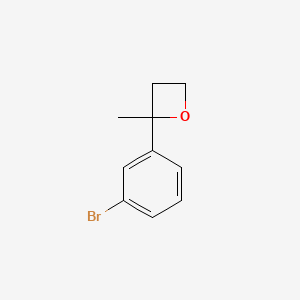
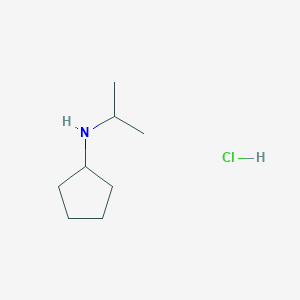
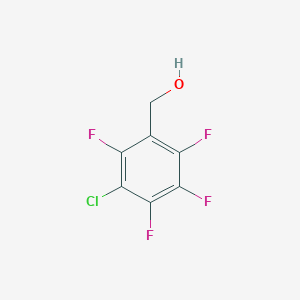
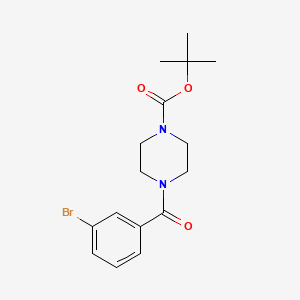
![2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612630.png)
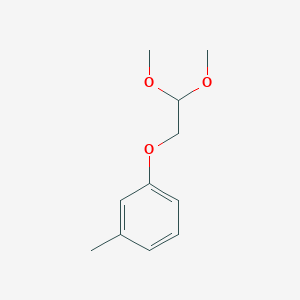
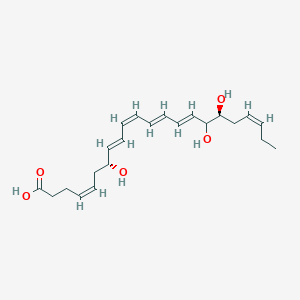
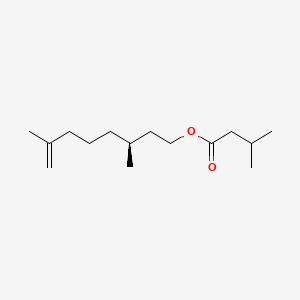
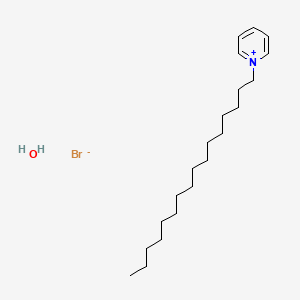
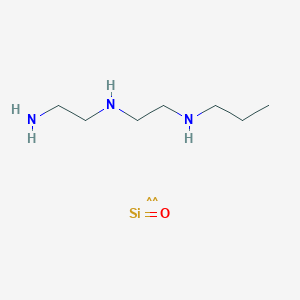

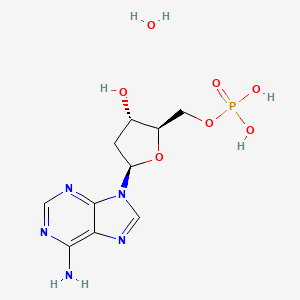
![2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride](/img/structure/B1612644.png)
